Cas no 70932-39-7 (1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose)

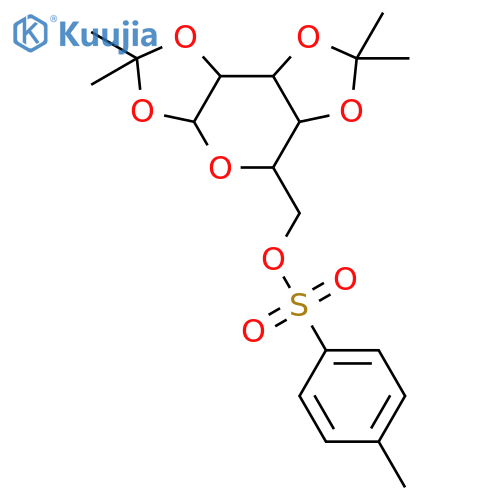

70932-39-7 structure

商品名:1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose

CAS番号:70932-39-7

MF:C19H26O8S

メガワット:414.469945430756

CID:975827

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose 化学的及び物理的性質

名前と識別子

-

- 1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose

- [(3aR,5R,5aS,8aS,8bR)-2,2,7,7-tetramethyl-5,5a,8a,8b-tetrahydro-3aH-di[1,3]dioxolo[4,5-a:5',4'-d]pyran-5-yl]methyl 4-methylbenzenesulfonate

- 1,2:3,4-DI-O-ISOPROPYLIDENE-6-DEOXY-6-TOSYL-A-D-GALACTOPYRANOSE

- 6-O-Phenylsulfonyl-1.2:3.4-di-O-isopropyliden-D-galactopyranose

-

計算された属性

- せいみつぶんしりょう: 414.13500

じっけんとくせい

- ゆうかいてん: 100-101°C

- PSA: 97.90000

- LogP: 3.17760

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | MD16697-500 mg |

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-a-D-galactopyranose |

70932-39-7 | 500MG |

$259.88 | 2023-01-03 | ||

| Biosynth | MD16697-2000 mg |

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-a-D-galactopyranose |

70932-39-7 | 2g |

$832.52 | 2023-01-03 | ||

| TRC | D456285-250mg |

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose |

70932-39-7 | 250mg |

$104.00 | 2023-05-18 | ||

| TRC | D456285-1g |

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose |

70932-39-7 | 1g |

$305.00 | 2023-05-18 | ||

| TRC | D456285-5g |

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose |

70932-39-7 | 5g |

$1275.00 | 2023-05-18 | ||

| Biosynth | MD16697-250 mg |

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-a-D-galactopyranose |

70932-39-7 | 250MG |

$141.49 | 2023-01-03 | ||

| TRC | D456285-2g |

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose |

70932-39-7 | 2g |

$569.00 | 2023-05-18 | ||

| TRC | D456285-500mg |

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose |

70932-39-7 | 500mg |

$161.00 | 2023-05-18 | ||

| Biosynth | MD16697-5000 mg |

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-a-D-galactopyranose |

70932-39-7 | 5g |

$1,513.55 | 2023-01-03 | ||

| Biosynth | MD16697-1000 mg |

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-a-D-galactopyranose |

70932-39-7 | 1g |

$457.84 | 2023-01-03 |

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose 関連文献

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

70932-39-7 (1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose) 関連製品

- 32860-56-3(Mono-6-O-(p-toluenesulfonyl)-α-cyclodextrin)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量